molecular formula C17H23N3O2 B3015683 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide CAS No. 1170264-37-5

4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide

Cat. No.: B3015683
CAS No.: 1170264-37-5
M. Wt: 301.39
InChI Key: QTQVDGQGPQZODC-UHFFFAOYSA-N
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Description

4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a butoxy group and a pyrazole moiety

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide and similar structures have been explored in several studies, focusing on their potential biological applications and physical properties. For instance, Saeed et al. (2015) reported on the synthesis of a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antimicrobial and Antioxidant Activities

El‐Borai et al. (2013) explored the synthesis of pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. These compounds, including structures similar to this compound, were synthesized using microwave irradiation techniques. Their study provided insights into the chemical behavior of specific enaminones towards active methylene reagents, leading to the creation of derivatives with high biological activity, including potent effects against liver and breast cell lines, as well as Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).

Inhibition and Biological Effects

A practical synthesis method for an orally active CCR5 antagonist was developed by Ikemoto et al. (2005), showcasing the utility of similar compounds in creating impactful medicinal agents. This study underscores the adaptability of such chemical structures for synthesizing biologically active molecules, potentially leading to new therapeutic agents (Ikemoto et al., 2005).

Supramolecular Structures and Liquid Crystals

Moyano et al. (2013) reported on the self-assembly of 4-aryl-1H-pyrazoles as a novel platform for luminescent supramolecular columnar liquid crystals. This research illustrates the diverse applications of compounds structurally related to this compound, extending their utility to materials science, particularly in the development of luminescent materials and liquid crystals (Moyano et al., 2013).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could potentially affect the metabolism of certain substances in the body. The specific pathways affected by this compound are currently unknown .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters the circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could have a range of effects, from modulating enzyme activity to altering cellular signaling pathways .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The specific influences of these factors on the action of this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the butoxy group: The butoxy group can be introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.

    Formation of the benzamide core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine under basic conditions.

    Coupling of the pyrazole and benzamide moieties: The final step involves coupling the pyrazole moiety with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 4-butoxy-N-((1,3

Properties

IUPAC Name

4-butoxy-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-5-10-22-16-8-6-14(7-9-16)17(21)18-11-15-12-20(3)19-13(15)2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVDGQGPQZODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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